molecular formula C13H15FO2 B6591542 (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1404196-17-3

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B6591542
M. Wt: 222.25 g/mol
InChI Key: QDVRVABDVCOPLB-VQHVLOKHSA-N
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Description

The compound is a type of chalcone, which is an aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties .


Molecular Structure Analysis

The similar compound mentioned above crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on related fluorophenyl compounds reveals their synthesis methods and molecular structure through spectroscopic analyses, such as FT-IR, NMR, and X-ray diffraction. For instance, the study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into its molecular structure, vibrational wavenumbers, and electronic transitions, highlighting the molecule's stability and electron density transfer characteristics, which are fundamental for understanding the chemical behavior of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one (A. Najiya et al., 2014).

Optical and Electronic Properties

Another significant application area is the exploration of optical and electronic properties. Comparative analyses of new donor-π-acceptor ferrocenyl-chalcones, including (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one, have been conducted for their potential use in dye-sensitized solar cells. These studies focus on the compound's photophysical properties, highlighting how structural modifications influence intramolecular charge transfer and, consequently, the efficiency of solar energy conversion (Ainizatul Husna Anizaim et al., 2020).

Nonlinear Optical (NLO) Properties

Chalcone derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonic devices and materials. Research on various chalcone derivatives, including those with fluorophenyl groups, reveals their potential in developing new NLO materials. These studies typically involve crystal structure analysis, Hirshfeld surface analysis, and third-order NLO studies, providing a foundation for understanding the NLO properties of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one and its potential applications in optical technologies (Huey Chong Kwong et al., 2017).

Quantum Chemical Analysis

Quantum chemical analyses offer deep insights into the electronic structure and photophysical properties of fluorophenylpropenone derivatives. These studies, employing methods like density functional theory (DFT), facilitate the prediction of molecular geometry, electronic properties, and the HOMO-LUMO energy gap. Such analyses are essential for designing and synthesizing new molecules with desired physical and chemical properties, including those related to (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one (M. F. Zaini et al., 2018).

properties

IUPAC Name

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVRVABDVCOPLB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one

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